Xanthine Dehydrogenase/Oxidase Target Annotation vs. Allopurinol and Febuxostat
The Therapeutic Target Database (TTD) assigns 9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione as an inhibitor of xanthine dehydrogenase/oxidase (XDH) [1]. In contrast, allopurinol is a purine-analog suicide substrate that requires metabolic activation by XDH itself, while febuxostat is a non-purine, non-covalent inhibitor selective for the reduced form of the enzyme. The TTD annotation explicitly distinguishes this compound as a 'fused heterocyclic' chemotype (Kissei Pharmaceutical) distinct from both allopurinol (pyrazolopyrimidine) and febuxostat (thiazole-carboxylic acid) scaffolds.
| Evidence Dimension | Target class and chemotype differentiation |
|---|---|
| Target Compound Data | Fused purino-pyrimidine heterocycle; annotated XDH inhibitor (TTD D0N0MV) |
| Comparator Or Baseline | Allopurinol: pyrazolopyrimidine XDH suicide inhibitor; Febuxostat: thiazole-carboxylic acid non-purine XO inhibitor |
| Quantified Difference | Scaffold classification: purino[7,8-a]pyrimidine vs. pyrazolopyrimidine vs. aryl-thiazole; no shared chemical series. |
| Conditions | Target annotation source: Therapeutic Target Database; patent family WO-2007043401-A1 (Kissei Pharmaceutical). |
Why This Matters
Procurement for xanthine oxidase screening requires a non-classical scaffold to avoid the metabolic activation liability of allopurinol and the CYP-mediated interactions of febuxostat; this compound offers a third chemotype.
- [1] Therapeutic Target Database (TTD), Drug ID D0N0MV, 'Fused heterocyclic compound 8', accessed 2026-05-09. View Source
